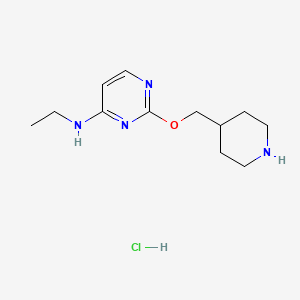

N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride

Description

N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride is a synthetic small-molecule compound featuring a pyrimidine core substituted with an ethylamine group at position 4 and a piperidin-4-ylmethoxy group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. This compound is part of a broader class of pyrimidin-4-amine derivatives, which are known for their versatility in drug discovery, particularly in targeting enzymes, receptors, and signaling pathways .

Properties

IUPAC Name |

N-ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O.ClH/c1-2-14-11-5-8-15-12(16-11)17-9-10-3-6-13-7-4-10;/h5,8,10,13H,2-4,6-7,9H2,1H3,(H,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBFTQWNAGQREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1)OCC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to form the piperidin-4-ylmethoxy group

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride is used to study the interactions of pyrimidine derivatives with biological targets. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biological activities.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological properties that make them candidates for therapeutic use in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into formulations for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₂₀ClN₅O (inferred from structural analogs ).

- Molecular Weight : ~285.78 g/mol.

The compound shares structural similarities with several pyrimidin-4-amine derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and biological activity.

Structural Analogs and Modifications

Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives

Key Observations :

- Linker Effects : The methoxy group in the target compound (vs. oxygen in ) may enhance metabolic stability by reducing susceptibility to hydrolysis .

- Core Modifications : Fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidine in ) exhibit distinct electronic properties, influencing affinity for kinases or cytokine receptors .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Observations :

- The hydrochloride salt form ensures high water solubility across analogs, critical for bioavailability .

- The target compound’s higher LogP (vs. pyrrolidine analog) suggests improved membrane permeability, which is advantageous for central nervous system (CNS) targets .

Target Compound Hypotheses :

- The piperidin-4-ylmethoxy group may improve selectivity for kinases or GPCRs over simpler analogs.

Biological Activity

N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride (CAS No. 1417794-02-5) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 272.77 g/mol. The compound features a pyrimidine core substituted with a piperidine ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H21ClN4O |

| Molecular Weight | 272.774 g/mol |

| CAS Number | 1417794-02-5 |

| LogP | 1.839 |

| PSA | 62.3 Ų |

This compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors and transporters. It has shown significant affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical in the modulation of mood and behavior .

Pharmacological Effects

- Dopaminergic Activity : The compound has been evaluated for its effects on locomotor activity, demonstrating a dose-dependent increase in activity, similar to that observed with known stimulants like cocaine . This suggests potential applications in treating conditions such as ADHD or depression.

- Neuroprotective Effects : Studies indicate that derivatives of pyrimidine compounds can exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

- Antiviral Activity : Recent findings highlight the antiviral potential of pyrimidine derivatives against various viral strains, suggesting that this compound may also possess similar properties .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzyme activities related to neurotransmitter breakdown, potentially leading to increased levels of dopamine and norepinephrine in synaptic clefts. This mechanism underlies its stimulant effects observed in animal models .

In Vivo Studies

A subacute toxicity study conducted on healthy mice showed that the compound could be administered safely at high doses without significant adverse effects. The study reported no major changes in body weight or behavior, indicating a favorable safety profile for further exploration in therapeutic contexts .

Q & A

Q. 1.1. What synthetic routes are commonly employed to prepare N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes:

- Pyrimidine Core Formation : Cyclization reactions using precursors like 4-chloropyrimidine derivatives .

- Piperidine Integration : Nucleophilic substitution or reductive amination to attach the piperidine-methoxy group .

- Final Functionalization : Ethylation via alkylation or coupling reactions to introduce the N-ethyl group .

Optimization : Microwave-assisted synthesis reduces reaction times, while solvent-free methods improve yield and sustainability .

Q. 1.2. What structural features of this compound are critical for its biological interactions?

Key structural elements include:

- Pyrimidine Ring : Serves as a planar scaffold for π-π stacking with target proteins .

- Piperidine-Methoxy Group : Enhances solubility and enables hydrogen bonding via the ether oxygen .

- N-Ethyl Substituent : Modulates lipophilicity and steric interactions with binding pockets .

Crystallographic studies (e.g., using SHELX software) confirm these structural attributes .

Q. 1.3. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : and NMR confirm regiochemistry and purity (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .

- HPLC/MS : Validates molecular weight and detects impurities .

- X-ray Diffraction : Resolves crystal packing and stereochemistry .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific targets?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl) on the pyrimidine ring enhances kinase inhibition (e.g., VEGFR-2) .

- Piperidine Modifications : Replacing methoxy with bulkier groups (e.g., benzyl) alters receptor selectivity .

- Ethyl vs. Isopropyl : Comparative studies show ethyl improves metabolic stability compared to isopropyl derivatives .

Q. 2.2. What methodologies are recommended for resolving contradictions in biological activity data across studies?

- Dose-Response Curves : Establish EC values under standardized conditions (e.g., ATP concentration in kinase assays) .

- Computational Docking : Compare binding modes using software like AutoDock to reconcile divergent IC values .

- Meta-Analysis : Aggregate data from structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends .

Q. 2.3. How can in vitro assays be designed to evaluate this compound’s mechanism of action?

- Kinase Inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., JAK3 or CK1ε) .

- Cellular Uptake : Radiolabel the compound with or to quantify intracellular accumulation .

- Apoptosis Assays : Combine Annexin V staining with caspase-3 activation measurements in cancer cell lines .

Q. 2.4. What strategies improve crystallization for structural studies?

Q. 2.5. How can computational modeling predict off-target interactions?

- Pharmacophore Mapping : Identify shared motifs with known off-targets (e.g., serotonin receptors) .

- Molecular Dynamics : Simulate binding stability over 100 ns trajectories to assess selectivity .

- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration and CYP450 interactions .

Q. 2.6. What cross-disciplinary applications exist beyond medicinal chemistry?

- Agrochemical Development : Analogues with substituted pyrimidines show fungicidal activity .

- Neuroscience Probes : Piperidine derivatives modulate neurotransmitter receptors (e.g., dopamine D3) .

- Coordination Chemistry : Pyrimidine nitrogen atoms chelate transition metals for catalytic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.